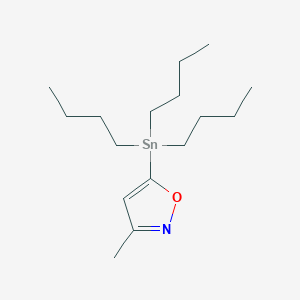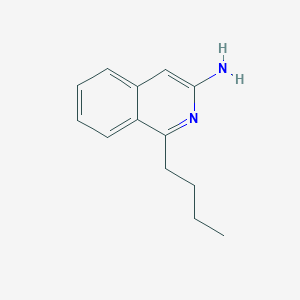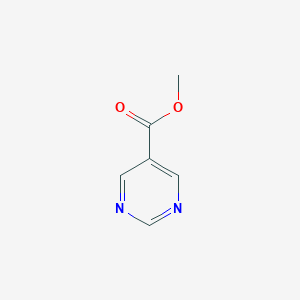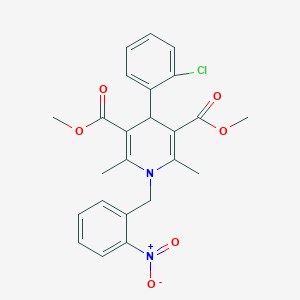
4-Chloroquinolin-2(1H)-one
Descripción general
Descripción
4-Chloroquinolin-2(1H)-one, with the CAS Number 20146-59-2, is a compound with the molecular formula C9H6ClNO . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of 4-Chloroquinolin-2(1H)-one is represented by the linear formula C9H6ClNO . The InChI representation is InChI=1S/C9H6ClNO/c10-7-5-9(12)11-8-4-2-1-3-6(7)8/h1-5H,(H,11,12) .Physical And Chemical Properties Analysis
4-Chloroquinolin-2(1H)-one has a molecular weight of 179.60 g/mol . It has a computed XLogP3-AA value of 1.7, indicating its lipophilicity . It has one hydrogen bond donor and one hydrogen bond acceptor . The topological polar surface area is 29.1 Ų .Aplicaciones Científicas De Investigación
Pharmaceutical Research Antimicrobial Agents
Quinoline derivatives, including 4-Chloroquinolin-2(1H)-one, are explored for their potential as antimicrobial agents. They have been studied for their antibacterial and antitubercular properties, which are crucial in the fight against drug-resistant strains of bacteria .
Organic Synthesis Electrochemical C–H Functionalization
The electrochemical C–H functionalization method can be applied to synthesize 3-hydroxyalkylquinoxalin-2(1H)-ones, indicating that similar methods could be used for the functionalization of 4-Chloroquinolin-2(1H)-one. This process is important for natural product and drug modification .
Environmental Applications
Quinoline derivatives are also noted for their environmental applications, although specific details for 4-Chloroquinolin-2(1H)-one are not provided in the search results. These compounds could be used in processes related to environmental remediation or as part of sustainable strategies.
Safety and Hazards
Propiedades
IUPAC Name |
4-chloro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-7-5-9(12)11-8-4-2-1-3-6(7)8/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXTZWWKNXVRHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10305336 | |
| Record name | 4-Chloroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10305336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20146-59-2 | |
| Record name | 20146-59-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170304 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10305336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of using nickel-catalyzed homocoupling reactions to synthesize symmetrical bisquinolones from 4-Chloroquinolin-2(1H)-one compared to other methods?
A: Nickel-catalyzed homocoupling reactions offer several advantages over alternative methods, such as palladium-catalyzed borylation/Suzuki cross-coupling reactions [, ]. Firstly, nickel is significantly less expensive than palladium, making it a more cost-effective catalyst, especially for large-scale syntheses. Secondly, the homocoupling approach avoids the need for a separate borylation step and the use of bis(pinacolato)diboron, a relatively expensive cross-coupling partner. This simplifies the reaction procedure and reduces both cost and waste generation. Additionally, microwave-assisted nickel-catalyzed homocouplings can be performed efficiently, often requiring shorter reaction times compared to conventional heating methods [, ].
Q2: Can the methodologies described for synthesizing symmetrical bisquinolones from 4-Chloroquinolin-2(1H)-one be applied to other biaryl systems?
A: Yes, the principles of both palladium-catalyzed borylation/Suzuki cross-coupling and nickel-mediated homocoupling reactions can be extended to synthesize various types of symmetrical biaryls, not just bisquinolones []. This highlights the versatility of these synthetic strategies in constructing diverse chemical scaffolds for research and development purposes.
Q3: What is the role of TBAB in the synthesis of 4-Methoxyquinolin-2(1H)-one from 4-Chloroquinolin-2(1H)-one?
A: In the synthesis of 4-Methoxyquinolin-2(1H)-one from 4-Chloroquinolin-2(1H)-one, TBAB (tetrabutylammonium bromide) acts as a phase transfer catalyst []. This means it facilitates the interaction between reactants present in different phases, typically an aqueous phase and an organic phase. TBAB achieves this by forming lipophilic ion pairs with anionic reactants or intermediates, allowing them to cross the phase boundary and react with the other reagents present in the organic phase. This ultimately accelerates the reaction rate and improves the overall yield of 4-Methoxyquinolin-2(1H)-one.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



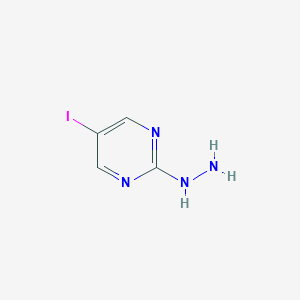

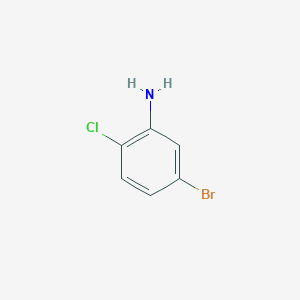

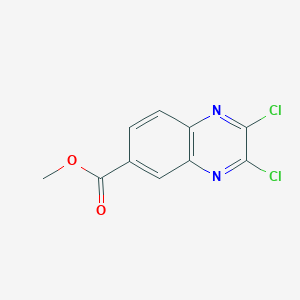


![3-[(3S,6R,9S,11R,15R,20R,23S,26S)-15-[(2-Aminoacetyl)amino]-20-carbamoyl-11-hydroxy-6,23-bis(1H-indol-3-ylmethyl)-2,5,8,14,22,25-hexaoxo-17,18-dithia-1,4,7,13,21,24-hexazatricyclo[24.3.0.09,13]nonacosan-3-yl]propanoic acid](/img/structure/B183925.png)
